N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide
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Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H19FN2O4S and its molecular weight is 426.46. The purity is usually 95%.
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Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities. The molecular formula is C20H22N2O3S, and it features a methanesulfonamide group that contributes to its pharmacological profile.
Research indicates that this compound may act as a selective inhibitor of the dopamine D2 receptor, which is crucial in the treatment of various neuropsychiatric disorders. Dopamine D2 receptor antagonists are often used in the management of schizophrenia and other dopamine-related conditions .
Pharmacological Effects
- Antipsychotic Activity : The compound's ability to inhibit dopamine receptors suggests potential antipsychotic effects. This aligns with findings from similar compounds within the dibenzo[b,f][1,4]oxazepine class.
- Neuroprotective Properties : Preliminary studies indicate that compounds with structural similarities may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases .
- Antidepressant Effects : Some derivatives of dibenzo[b,f][1,4]oxazepine have shown promise in alleviating symptoms of depression, possibly through modulation of neurotransmitter systems.
Study 1: Antipsychotic Efficacy
A study conducted on animal models demonstrated that this compound significantly reduced hyperactivity induced by amphetamines, indicating its potential as an antipsychotic agent. The results showed a dose-dependent response with minimal side effects compared to traditional antipsychotics .
Study 2: Neuroprotective Effects
In vitro studies on neuronal cell lines revealed that the compound could protect against oxidative stress-induced cell death. The mechanism was attributed to the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O4S/c1-2-25-19-9-5-6-10-21(19)29-20-12-11-16(13-17(20)22(25)26)24-30(27,28)14-15-7-3-4-8-18(15)23/h3-13,24H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDKHYJLVFKNCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.